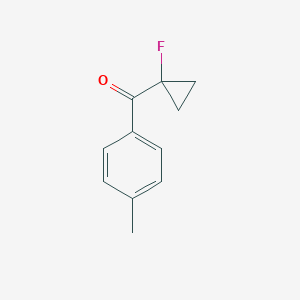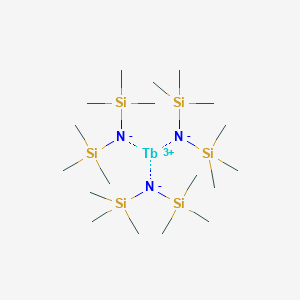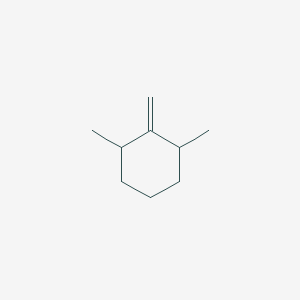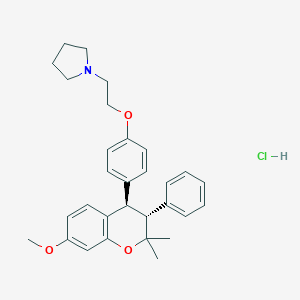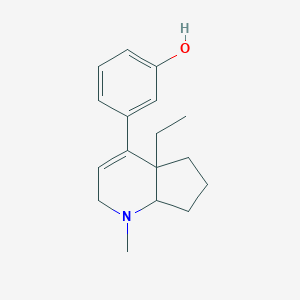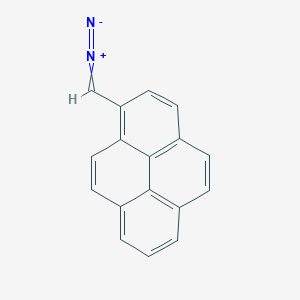
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound commonly used in scientific research for its unique properties. DCP is a pyrrole-based compound that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate varies depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate acts as a neurotoxin, disrupting the nervous system of pests and leading to their death.
生化学的および生理学的効果
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to improve cognitive function and memory. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to cause paralysis and death in pests.
実験室実験の利点と制限
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties. However, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It can be toxic to humans and animals, and its use requires proper safety precautions. Additionally, its effectiveness can vary depending on the specific application and the concentration used.
将来の方向性
There are several future directions for the study of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate. In medicine, further research could be conducted to explore its potential use in the treatment of other diseases. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be further studied for its potential use in pest control. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be used to synthesize novel materials with unique properties. Additionally, further research could be conducted to explore the potential toxicity of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate and to develop safer alternatives.
Conclusion:
In conclusion, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties. ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer, insecticidal, and neuroprotective properties, among others. However, its use requires proper safety precautions, and its effectiveness can vary depending on the specific application. Future research could explore its potential use in the treatment of other diseases, pest control, and material science.
合成法
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring. Finally, the carboxylic acid group is introduced through the reaction with chloroacetyl chloride.
科学的研究の応用
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have insecticidal properties against various pests. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential use in the synthesis of novel materials.
特性
CAS番号 |
103999-55-9 |
|---|---|
製品名 |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
分子式 |
C13H11Cl2NO2 |
分子量 |
284.13 g/mol |
IUPAC名 |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-4-3-5-11(14)12(8)15/h3-7,16H,2H2,1H3 |
InChIキー |
FUKPTHDLKFWUGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
同義語 |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

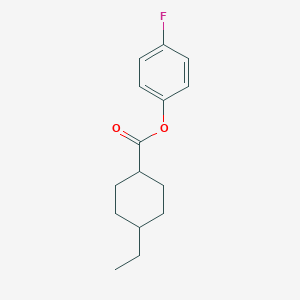
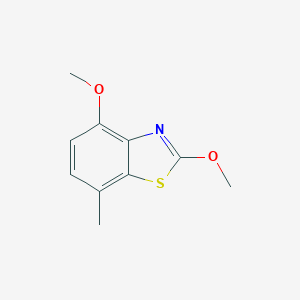
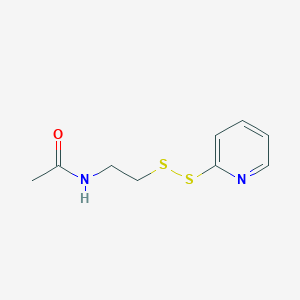
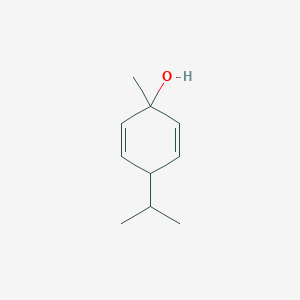
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
